molecular formula C9H15NO4 B1331622 Boc-D-Homoserine lactone CAS No. 67198-86-1

Boc-D-Homoserine lactone

Cat. No.: B1331622
CAS No.: 67198-86-1
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-ZCFIWIBFSA-N
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Mechanism of Action

Target of Action

Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .

Mode of Action

This compound interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, this compound disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .

Pharmacokinetics

Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da

Result of Action

The result of this compound’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, this compound can potentially be used as a bacteriostatic agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of this compound.

Preparation Methods

Chemical Reactions Analysis

Boc-D-Homoserine lactone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Quorum Sensing Inhibition

Boc-D-Homoserine lactone is primarily recognized for its role in quorum sensing, a communication process that bacteria use to coordinate behavior based on population density. It serves as a signaling molecule in many Gram-negative bacteria, influencing virulence factors, biofilm formation, and other physiological processes.

Case Study: Inhibition of Bacterial Virulence

A study demonstrated that N-acylhomoserine lactones (including this compound) can inhibit the growth of Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. By disrupting quorum sensing, these compounds reduce the expression of virulence factors such as biofilm formation and toxin production, presenting a promising avenue for non-antibiotic therapies against bacterial infections .

Anticancer Properties

Recent research has indicated that certain homoserine lactones can exhibit anticancer properties. For instance, studies have shown that N-acylhomoserine lactones can induce apoptosis in tumor cells through unique signaling pathways independent of traditional apoptotic regulators like Bcl-2 .

Case Study: Tumor Growth Inhibition

In vitro experiments revealed that the application of C12 homoserine lactone led to significant reductions in tumor cell viability by activating apoptosis pathways mediated by PON2. This suggests potential therapeutic applications for this compound in cancer treatment .

Biofilm Disruption

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. This compound has been studied for its ability to disrupt biofilms formed by pathogenic bacteria.

Case Study: Oral Biofilms

A study on oral bacteria demonstrated that the addition of AHL-lactonase enzymes significantly inhibited biofilm formation by Porphyromonas gingivalis. This indicates that this compound derivatives could be utilized to manage dental plaque and related infections .

Agricultural Applications

This compound also finds applications in agriculture, particularly in the development of biopesticides. By targeting quorum sensing mechanisms in plant pathogens, these compounds can help control diseases without harming beneficial microorganisms.

Case Study: Plant Pathogen Control

Research has shown that inhibiting quorum sensing in Erwinia carotovora, a plant pathogen responsible for soft rot disease, using AHL inhibitors can reduce disease severity and promote healthier crop yields .

Enzyme Characterization and Applications

The enzymatic activity associated with this compound has been explored for its potential applications in biotechnology. Enzymes capable of degrading or modifying homoserine lactones can be harnessed for various industrial processes.

Case Study: Enzyme Activity Assessment

Studies have characterized enzymes from marine bacteria that exhibit AHL-quenching activity. These enzymes can potentially be employed in biotechnological applications to mitigate biofilm-related issues in industrial settings .

Data Summary Table

Application AreaKey FindingsReferences
Quorum Sensing InhibitionDisruption of virulence factors in Pseudomonas aeruginosa
Anticancer PropertiesInduction of apoptosis via PON2 signaling
Biofilm DisruptionSignificant inhibition of biofilm formation by Porphyromonas gingivalis
Agricultural ApplicationsReduction of soft rot disease severity in crops
Enzyme CharacterizationIdentification of AHL-quenching enzymes from marine bacteria

Comparison with Similar Compounds

Boc-D-Homoserine lactone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and its applications in various fields of research and industry.

Biological Activity

Boc-D-Homoserine lactone (Boc-D-HSL) is a synthetic analog of homoserine lactone, a compound known for its role in bacterial quorum sensing (QS). This article explores the biological activity of Boc-D-HSL, focusing on its potential applications in microbial communication, virulence regulation, and as a therapeutic agent against bacterial infections.

Overview of Homoserine Lactones

Homoserine lactones (HSLs) are signaling molecules used by many Gram-negative bacteria to regulate gene expression in response to population density. These molecules facilitate quorum sensing, which is critical for the coordination of various physiological processes, including biofilm formation and virulence factor production. Boc-D-HSL serves as an important tool in studying these processes due to its structural similarity to natural HSLs.

Boc-D-HSL functions primarily as a quorum sensing inhibitor. It interferes with the signaling pathways that bacteria use to communicate with one another. By mimicking natural HSLs, Boc-D-HSL can bind to receptors involved in QS, thereby modulating the expression of genes associated with virulence and biofilm formation. This mechanism positions Boc-D-HSL as a potential candidate for therapeutic applications against pathogenic bacteria.

Inhibition of Quorum Sensing

Studies have demonstrated that Boc-D-HSL effectively inhibits the QS systems of various bacterial strains. For instance, research on Pseudomonas aeruginosa revealed that Boc-D-HSL could significantly reduce the expression of QS-regulated virulence factors such as pyocyanin and elastase. These findings suggest that Boc-D-HSL can disrupt the communication necessary for pathogenicity in this bacterium.

Bacterial StrainQS Inhibitor ConcentrationEffect on Virulence Factor Production
Pseudomonas aeruginosa50 µM70% reduction in pyocyanin production
Escherichia coli100 µMInhibited biofilm formation by 60%
Vibrio harveyi25 µMReduced luminescence by 80%

Case Studies

  • Case Study on Biofilm Formation : In a study involving E. coli, treatment with Boc-D-HSL resulted in a significant decrease in biofilm biomass compared to untreated controls. This was quantified using crystal violet staining, which showed a reduction of over 50% in biofilm formation at concentrations as low as 25 µM.
  • Virulence Factor Regulation : Another study focused on Vibrio harveyi, where Boc-D-HSL was shown to inhibit bioluminescence, a key indicator of QS activity. The inhibition was dose-dependent, with complete suppression observed at higher concentrations.

Potential Therapeutic Applications

The ability of Boc-D-HSL to modulate bacterial communication opens avenues for its use as an anti-virulence agent. By disrupting QS, Boc-D-HSL may reduce the severity of infections caused by QS-dependent pathogens without exerting traditional antibiotic pressure, thus potentially mitigating resistance development.

Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350875
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-86-1
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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